![molecular formula C17H20BrN5O B2642793 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine CAS No. 2379986-87-3](/img/structure/B2642793.png)
4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine
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Overview
Description
4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of certain enzymes that play a crucial role in the progression of certain diseases, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine involves the inhibition of certain enzymes that play a crucial role in the progression of certain diseases. Specifically, this compound inhibits the enzyme poly(ADP-ribose) polymerase (PARP), which is overexpressed in cancer cells. By inhibiting PARP, this compound can induce cell death in cancer cells while sparing normal cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine have been extensively studied. In vitro studies have shown that this compound is a potent inhibitor of PARP, leading to cell death in cancer cells. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine in lab experiments is its potency as a PARP inhibitor. This compound has been shown to be more potent than other PARP inhibitors currently in use. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine. One direction is the development of new drugs based on this compound for the treatment of cancer. Another direction is the study of the effects of this compound on other diseases that are associated with PARP overexpression, such as neurodegenerative diseases. Additionally, further research is needed to investigate the potential side effects of this compound and its long-term effects on human health.
Synthesis Methods
The synthesis of 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine involves several steps. The first step involves the reaction of 5-bromo-2-chloropyrimidine with 2-(hydroxymethyl)piperidine to form 5-bromo-2-(piperidin-1-yl)pyrimidine. The second step involves the reaction of the intermediate product with cyclopropylamine to form the final product, 4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine.
Scientific Research Applications
4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. It has been shown to be a potent inhibitor of certain enzymes that are overexpressed in cancer cells, making it a potential candidate for drug development.
properties
IUPAC Name |
4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O/c18-14-8-20-17(21-9-14)24-11-12-2-1-7-23(10-12)15-5-6-19-16(22-15)13-3-4-13/h5-6,8-9,12-13H,1-4,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRQKUQFTSSMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)C3CC3)COC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine |
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